(1S)-1-(2-fluorophenyl)-3-methylbutan-1-amine
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Overview
Description
(1S)-1-(2-fluorophenyl)-3-methylbutan-1-amine is an organic compound that belongs to the class of fluorobenzenes. These compounds contain one or more fluorine atoms attached to a benzene ring. The presence of the fluorine atom in the phenyl ring significantly influences the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-fluorophenyl)-3-methylbutan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the appropriate fluorophenyl derivative.
Grignard Reaction: The fluorophenyl derivative undergoes a Grignard reaction with a suitable alkyl halide to form the corresponding alcohol.
Reduction: The alcohol is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Grignard reactions followed by reduction steps. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2-fluorophenyl)-3-methylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as the presence of a base or acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the phenyl ring.
Scientific Research Applications
(1S)-1-(2-fluorophenyl)-3-methylbutan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research explores its potential therapeutic applications, including its effects on specific molecular pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S)-1-(2-fluorophenyl)-3-methylbutan-1-amine involves its interaction with specific molecular targets. The fluorine atom in the phenyl ring enhances the compound’s binding affinity to certain receptors or enzymes, influencing their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (5S)-2-{[(1S)-1-(4-Fluorophenyl)ethyl]amino}-5-(2-hydroxy-2-propanyl)-5-methyl-1,3-thiazol-4(5H)-one
- N-{(1S)-2-amino-1-[(3-fluorophenyl)methyl]ethyl}-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxamide hydrochloride
- 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid
Uniqueness
(1S)-1-(2-fluorophenyl)-3-methylbutan-1-amine is unique due to its specific structural features, such as the position of the fluorine atom and the methylbutan-1-amine moiety
Properties
Molecular Formula |
C11H16FN |
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Molecular Weight |
181.25 g/mol |
IUPAC Name |
(1S)-1-(2-fluorophenyl)-3-methylbutan-1-amine |
InChI |
InChI=1S/C11H16FN/c1-8(2)7-11(13)9-5-3-4-6-10(9)12/h3-6,8,11H,7,13H2,1-2H3/t11-/m0/s1 |
InChI Key |
YNFJNNLKGBJZJH-NSHDSACASA-N |
Isomeric SMILES |
CC(C)C[C@@H](C1=CC=CC=C1F)N |
Canonical SMILES |
CC(C)CC(C1=CC=CC=C1F)N |
Origin of Product |
United States |
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